molecular formula C8H18<br>CH3-(CH2)6-CH3<br>C8H18 B031449 Octane CAS No. 111-65-9

Octane

Cat. No.: B031449
CAS No.: 111-65-9
M. Wt: 114.23 g/mol
InChI Key: TVMXDCGIABBOFY-UHFFFAOYSA-N
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Description

Octane is a hydrocarbon and an alkane with the chemical formula C₈H₁₈. It is a colorless, odorless liquid under standard temperature and pressure. This compound is a significant component of gasoline and is known for its role in determining the fuel’s resistance to knocking, which is measured by the this compound rating .

Mechanism of Action

Target of Action

Octane, a component of gasoline, primarily targets combustion engines, specifically the internal combustion engines of vehicles

Mode of Action

In the context of its use in fuel, this compound’s mode of action involves its combustion within an engine. When ignited in a combustion chamber, this compound undergoes a chemical reaction with oxygen, producing carbon dioxide, water, and energy in the form of heat . This energy is then used to power the engine. This compound’s high resistance to knocking (premature ignition) makes it particularly valuable in this context .

Biochemical Pathways

This compound can be biotransformed by certain microorganisms. For instance, Escherichia coli cells expressing the CYP153A6 operon can biotransform n-octane to 1-octanol . .

Result of Action

The combustion of this compound results in the release of energy, which is used to power internal combustion engines . On a molecular level, the combustion process involves breaking the chemical bonds in this compound and oxygen molecules and forming new bonds in carbon dioxide and water, releasing energy in the process .

Action Environment

The efficiency of this compound’s combustion can be influenced by various environmental factors. For instance, the presence of impurities in the fuel can lead to incomplete combustion, reducing the energy output and increasing the production of pollutants . Additionally, the temperature and pressure within the combustion chamber can also impact the efficiency of this compound’s combustion .

Safety and Hazards

Octane is very harmful to people if inhaled or swallowed, and it is also a respiratory and eye irritant . It is very flammable and forms explosive mixtures with air . It is incompatible with oxidizing agents .

Future Directions

There are ongoing developments in the field of octane and its applications. For instance, there are new features in this compound 2023.1, including analytic lights, composite texture adjustment layers, output AOV compositor improvements, and fast post media rendering . Additionally, there is a growing interest in the production of this compound from renewable resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Petroleum Separation Method: This method involves the distillation of petroleum to separate hydrocarbon components based on their boiling points.

    Alkylation: This method involves the reaction of isobutane with butene in the presence of an acid catalyst to produce octane.

    Olefin Zwitterionization: This method uses low carbon olefins like ethylene and propylene, which undergo zwitterionization reactions in the presence of a catalyst to produce this compound.

Industrial Production Methods

The most common industrial method for producing this compound is through the fractional distillation of crude oil. This process separates the various hydrocarbon components based on their boiling points, allowing for the extraction of this compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s uniqueness lies in its balance of properties, making it an ideal component for gasoline. Its resistance to knocking, combined with its volatility and energy content, makes it a valuable fuel additive .

Properties

IUPAC Name

octane
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InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3
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InChI Key

TVMXDCGIABBOFY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC
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Molecular Formula

C8H18, Array
Record name N-OCTANE
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Related CAS

9065-92-3
Record name Polyoctene
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DSSTOX Substance ID

DTXSID0026882
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Molecular Weight

114.23 g/mol
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Physical Description

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F
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Flash Point

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F
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Solubility

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007%
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Density

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70
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Vapor Density

3.86 (Air= 1), Relative vapor density (air = 1): 3.94
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Vapor Pressure

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
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Color/Form

Colorless liquid, Clear liquid

CAS No.

111-65-9, 31372-91-5
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Melting Point

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F
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Synthesis routes and methods

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octane
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Octane
Reactant of Route 3
Octane
Reactant of Route 4
Octane
Reactant of Route 5
Octane
Reactant of Route 6
Octane
Customer
Q & A

Q1: What is octane, and why is it important in gasoline?

A1: this compound (specifically, 2,2,4-trimethylpentane, often referred to as isothis compound) is a branched-chain alkane that serves as a standard for gasoline's resistance to knocking or premature detonation. [, , , , , ]

Q2: How does this compound number relate to engine performance?

A2: A higher this compound number indicates greater resistance to knocking, allowing engines to operate at higher compression ratios without premature detonation, ultimately leading to increased power output and efficiency. [, , , , , ]

Q3: What is the impact of fuel composition on this compound number?

A3: The chemical composition of gasoline, particularly the proportion of branched-chain alkanes like isothis compound, significantly influences its this compound rating. [, ]

Q4: How does ethanol injection affect engine performance when using fuels with different this compound numbers?

A4: Research indicates that port injection of ethanol can improve the performance of low-octane fuels in dual-fuel spark-ignition engines, bringing their indicated thermal efficiency closer to that of higher-octane fuels in direct-injection mode. []

Q5: Can the this compound number of gasoline be improved?

A5: Yes, the this compound number of gasoline can be enhanced through various methods, including: - Increasing the proportion of high-octane components: Branched-chain alkanes, aromatic hydrocarbons, and oxygenates tend to have higher this compound numbers. [, , , ] - Using this compound boosters: Additives like methyl tertiary butyl ether (MTBE) can be added to gasoline to increase its this compound rating. [, ]

Q6: How do different this compound fuels behave in Ultra Lean Premixed-Compression-Ignition engines?

A6: These engines require two fuels with different this compound ratings for optimal performance. High-octane fuels help control the rate of pressure rise during combustion, while low-octane fuels facilitate ignition. []

Q7: How does CO2 dilution affect the combustion of different this compound fuels?

A8: CO2 dilution can significantly reduce the laminar burning velocities of both gasoline and isothis compound. This effect is primarily due to thermal, dilution, and chemical factors. Interestingly, the impact of CO2 dilution on the laminar burning velocity is more pronounced at lean and stoichiometric conditions compared to rich mixtures. []

Q8: What is the molecular formula of this compound?

A9: The molecular formula of this compound is C8H18. []

Q9: How does the molecular structure of this compound influence its properties?

A10: this compound's branched structure (specifically, 2,2,4-trimethylpentane) contributes to its high resistance to autoignition, making it a desirable component in gasoline. [, , , , ]

Q10: What are the spectroscopic characteristics of this compound?

A11: this compound's spectroscopic properties, particularly in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide insights into its structure and behavior in various chemical environments. []

Q11: What is the significance of branching degrees in this compound isomers?

A12: Branching degrees in this compound isomers provide a quantitative measure of their molecular structure's complexity. The degree of branching significantly impacts an isomer's physical and chemical properties, including its this compound number. []

Q12: What role do catalysts play in this compound improvement?

A13: Catalysts play a crucial role in refining processes that enhance the this compound number of gasoline. They facilitate reactions such as isomerization, cracking, and alkylation, which convert low-octane hydrocarbons into higher-octane ones. [, ]

Q13: What are some examples of catalysts used in this compound-related processes?

A14: Common catalysts in this compound-related processes include zeolites, sulfated zirconia, and platinum-based catalysts. [, ]

Q14: How do different catalyst components affect the selectivity of this compound production?

A15: The specific composition of the catalyst, including the active metal, support material, and any promoters, significantly influences the selectivity towards desired this compound isomers. []

Q15: How is computational chemistry used in this compound research?

A16: Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the combustion behavior of this compound and its isomers at a molecular level. []

Q16: Can computational models predict the this compound number of a fuel?

A17: Yes, quantitative structure-property relationship (QSPR) models have been developed to predict the this compound number of hydrocarbons based on their molecular structure and other calculated descriptors. [, ]

Q17: How do QSPR models for this compound number prediction work?

A18: QSPR models correlate the this compound number of a molecule with its structural features, such as topological indices, molecular weight, and functional group contributions. These models are built using statistical methods and trained on experimental data sets. [, ]

Q18: What are the environmental concerns associated with this compound-boosting additives like MTBE?

A19: While effective in increasing this compound and reducing emissions, MTBE has raised concerns due to its potential to contaminate groundwater and its persistence in the environment. [, ]

Q19: Are there sustainable alternatives to conventional this compound boosters?

A20: Research is ongoing to develop environmentally friendly this compound boosters derived from renewable sources like biomass. These alternatives aim to mitigate the negative environmental impact associated with traditional this compound-boosting additives. []

Q20: How can this compound losses be minimized during gasoline refining?

A21: Optimizing process conditions, employing advanced catalysts, and utilizing real-time process monitoring and control strategies can minimize this compound losses during gasoline refining. []

Q21: What are the advantages of using biofuels as this compound boosters?

A22: Biofuels, such as ethanol, offer several advantages as this compound boosters, including their renewability, potential to reduce greenhouse gas emissions, and biodegradability. [, ]

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